4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one
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Overview
Description
4-Imino-1-oxa-3-azaspiro[44]nonan-2-one is a heterocyclic compound with a unique spiro structure This compound is characterized by the presence of an imino group, an oxa group, and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of appropriate amines with cyclic anhydrides or lactones under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-oxa-3-azaspiro[4.4]nonan
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C7H10N2O2/c8-5-7(3-1-2-4-7)11-6(10)9-5/h1-4H2,(H2,8,9,10) |
InChI Key |
DSSBTQQMCDOFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=N)NC(=O)O2 |
Origin of Product |
United States |
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